Chemical properties of (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine
Chemical properties of (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine
An In-depth Technical Guide and Scientific Review of: (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine
Introduction
(5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine is a synthetically valuable heterocyclic compound featuring a pyridine core functionalized with a reactive aminomethyl group and a 2,4-difluorophenyl moiety. While detailed experimental data on this specific molecule is not extensively published, its structural components are of significant interest in modern medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs, and the primary amine serves as a crucial handle for synthetic elaboration.
This guide provides a comprehensive analysis of (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine, consolidating available data, proposing robust synthetic pathways, and evaluating its potential as a core building block in drug discovery programs. The insights presented herein are derived from established chemical principles and data from structurally analogous compounds, offering a forward-looking perspective for researchers in the field.
Physicochemical and Predicted Properties
A foundational understanding of a molecule's properties is critical for its application. The table below summarizes both established and computationally predicted characteristics pertinent to drug development. Predicted values are derived from cheminformatics models and provide valuable guidance in the absence of empirical data.
| Property | Value / Prediction | Source / Comment |
| Molecular Formula | C₁₂H₁₀F₂N₂ | AiFChem[4] |
| Molecular Weight | 220.22 g/mol | Calculated |
| CAS Number | 1346691-69-7 | AiFChem[4] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Predicted.[5] Suggests good potential for cell membrane permeability. |
| LogP (Octanol-Water Partition Coeff.) | 2.5 - 3.0 | Predicted.[6] Indicates moderate lipophilicity, favorable for drug-likeness. |
| Hydrogen Bond Donors | 1 | Predicted.[7] (From the -NH₂ group) |
| Hydrogen Bond Acceptors | 2 | Predicted.[7] (From the two Nitrogen atoms) |
| Rotatable Bonds | 2 | Predicted.[7] Low number suggests conformational rigidity, which can be advantageous for binding affinity. |
Proposed Synthetic Pathways
As a dedicated synthesis for (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine is not documented in peer-reviewed literature, this section details a highly plausible and robust synthetic strategy based on well-established, high-yield chemical transformations. The proposed route leverages a palladium-catalyzed cross-coupling reaction followed by a standard functional group reduction.
Protocol: Suzuki-Miyaura Coupling and Nitrile Reduction
This two-step protocol is designed for efficiency and scalability, utilizing commercially available starting materials. The causality behind this choice is the high reliability and functional group tolerance of the Suzuki-Miyaura coupling for creating C-C bonds to heterocyclic rings, and the straightforward, high-yield reduction of nitriles to primary amines.
Step 1: Synthesis of 5-(2,4-Difluorophenyl)nicotinonitrile
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-cyanopyridine (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), followed by a base, typically sodium carbonate (Na₂CO₃) (3.0 eq).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure 5-(2,4-difluorophenyl)nicotinonitrile intermediate.
Step 2: Reduction to (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine
-
Reaction Setup: In a separate oven-dried flask under an inert atmosphere, dissolve the 5-(2,4-difluorophenyl)nicotinonitrile intermediate (1.0 eq) in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) in THF (2.0 eq), dropwise. Causality Note: LiAlH₄ is chosen for its efficacy in reducing nitriles to primary amines without affecting the aromatic rings.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material by TLC.
-
Quenching and Work-up: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). A granular precipitate should form.
-
Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates and concentrate under reduced pressure to obtain the target compound, (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine. Further purification can be achieved by crystallization or chromatography if necessary.
Synthetic Workflow Diagram
Caption: Use as a scaffold in a drug discovery workflow.
Conclusion
(5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine represents a chemical scaffold of high potential for medicinal chemistry and drug discovery. While empirical data remains sparse, its structural features—a fluorinated biaryl system combined with a reactive primary amine—make it an attractive starting point for the synthesis of novel therapeutics. The proposed synthetic route offers a reliable method for its preparation, enabling its exploration in various research programs. Future work should focus on the execution of this synthesis, full characterization of the compound, and the subsequent generation and biological evaluation of derivative libraries to unlock its full therapeutic potential.
References
-
2-(24-Difluorophenyl)Pyridine 98.0%(GC) | PureSynth . PureSynth. Available at: [Link]
- WO2017164576A1 - Novel crystalline form of 1-(5-(2,4-difluorophenyl)-l-((3- fluorophenyl)sulfonyl)-4-methoxy-1h-pyrrol-3-yl)-n- methylmethanamine salt - Google Patents. Google Patents.
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC . National Center for Biotechnology Information. Available at: [Link]
-
[5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine - PubChem . National Center for Biotechnology Information. Available at: [Link]
- CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents. Google Patents.
-
Synthesis and identification oft[6][8][9]riazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin] . Indian Journal of Chemistry. Available at: [Link]
-
The Role of Fluorinated Pyridines in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
(5-Pyridin-3-ylfuran-2-yl)methanamine | C10H10N2O | CID 11332763 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines . MDPI. Available at: [Link]
-
5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine . National Center for Biotechnology Information. Available at: [Link]
-
A process for the preparation of a (S)(+)-3-(aminomethyl)-5-methylhexanoic acid - Patent EP-1992609-A1 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
ChemInform Abstract: Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI . MDPI. Available at: [Link]
- Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2. Google Patents.
-
N,n-dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine - PubChemLite . PubChemLite. Available at: [Link]
-
The Power of Fluorinated Pyridines in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - ScienceOpen . ScienceOpen. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. Available at: [Link]
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1346691-69-7 | (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine - AiFChem [aifchem.com]
- 5. [5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-(2,4-二氟苯基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
